molecular formula C27H46O2 B3083355 (8S,9S,10R,13R,14S,17R)-17-((R)-6-Hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol CAS No. 114181-63-4

(8S,9S,10R,13R,14S,17R)-17-((R)-6-Hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol

Cat. No.: B3083355
CAS No.: 114181-63-4
M. Wt: 402.7 g/mol
InChI Key: INBGSXNNRGWLJU-JOVRKVRASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (8S,9S,10R,13R,14S,17R)-17-(®-6-Hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol is a complex organic molecule with a cyclopenta[a]phenanthrene core structure. This compound is characterized by multiple chiral centers and a hydroxyl group, making it a significant molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic synthesis techniques. The process begins with the formation of the cyclopenta[a]phenanthrene core, followed by the introduction of the hydroxyl group and the side chain. Common reagents used in these steps include organometallic reagents, oxidizing agents, and protecting groups to ensure the selective formation of the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis using automated reactors and continuous flow chemistry. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols.

Scientific Research Applications

Pharmaceutical Development

The compound's structural features make it a candidate for pharmaceutical applications. Its potential as a therapeutic agent can be explored in the following areas:

  • Hormonal Regulation : The compound's cyclopenta[a]phenanthren structure is similar to steroid frameworks. This similarity suggests potential uses in hormonal therapies or as a precursor for steroid synthesis.
  • Anticancer Research : Preliminary studies indicate that compounds with similar structures can exhibit anticancer properties. Further research could explore its efficacy against various cancer cell lines.

Biochemical Research

The compound may serve as a biochemical probe or tool in research settings:

  • Enzyme Substrates : Its unique hydroxyl and alkyl groups may allow it to act as a substrate for specific enzymes involved in metabolic pathways.
  • Receptor Binding Studies : Given its structural complexity and similarity to known bioactive compounds, it could be utilized in studies aimed at understanding receptor-ligand interactions.

Case Study 1: Hormonal Activity

A study published in the Journal of Medicinal Chemistry investigated the effects of similar cyclopenta[a]phenanthren derivatives on androgen receptors. The findings suggested that modifications to the side chains could enhance binding affinity and selectivity for androgen receptors . This opens avenues for using the compound in developing selective androgen receptor modulators (SARMs).

Case Study 2: Anticancer Properties

Research conducted by Smith et al. (2023) demonstrated that compounds analogous to this structure exhibited cytotoxic effects on breast cancer cells. The study highlighted the importance of structural modifications in enhancing biological activity . Such findings warrant further investigation into this specific compound's anticancer potential.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl group and the side chain play crucial roles in binding to receptors or enzymes, modulating their activity. These interactions can lead to changes in cellular processes and biochemical pathways, resulting in the observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (8S,9S,10R,13R,14S,17R)-17-(®-6-Hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol lies in its complex structure and multiple chiral centers, which confer specific stereochemical properties and biological activities that are distinct from simpler compounds.

Biological Activity

The compound known as (8S,9S,10R,13R,14S,17R)-17-((R)-6-Hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol (CAS No. 2140-46-7) is a steroid-like molecule with significant biological implications. This article reviews its biological activity based on various studies and provides insights into its potential therapeutic applications.

  • Molecular Formula : C27H46O2
  • Molecular Weight : 402.65 g/mol
  • Purity : Typically around 98% in commercial preparations.

Research indicates that this compound interacts with cellular membranes and influences various biochemical pathways. Its structure suggests it may act as a modulator of steroid hormone activity due to its steroid-like framework.

1. Endocrine Activity

Studies have shown that compounds structurally similar to this molecule can exhibit endocrine-disrupting properties. For instance:

  • Estrogenic Activity : This compound may mimic estrogen in certain biological systems. In vitro assays demonstrated binding affinity to estrogen receptors (ERα and ERβ), suggesting potential implications in hormone-related disorders .

2. Neuroprotective Effects

Recent investigations have highlighted the neuroprotective properties of related compounds:

  • Mitochondrial Function : Experiments involving isolated mouse brain mitochondria indicated that this compound could modulate oxidative phosphorylation processes. Specifically, it was observed that treatment with derivatives of this compound led to a statistically significant decrease in the state 3 respiratory rate of glutamate oxidation . This suggests a potential role in protecting neuronal cells from oxidative stress.

3. Anti-inflammatory Properties

There is emerging evidence that this compound may exert anti-inflammatory effects:

  • Cytokine Modulation : In vitro studies have reported a reduction in pro-inflammatory cytokines when cells were treated with this compound. This could have implications for conditions characterized by chronic inflammation .

Case Study 1: Neuroprotection

A study published in PeerJ examined the effects of similar compounds on neuronal health. The results indicated that certain derivatives could significantly reduce neuronal apoptosis under oxidative stress conditions. This points to the potential use of this compound in neurodegenerative diseases .

Case Study 2: Hormonal Regulation

In a clinical trial assessing the effects of steroid-like compounds on hormone levels in postmenopausal women, it was found that administration of similar compounds led to improved hormonal balance and reduced symptoms associated with menopause .

Data Table: Biological Activities Overview

Activity TypeObservationsReferences
Estrogenic ActivityBinding affinity to estrogen receptors
Neuroprotective EffectsDecreased mitochondrial respiratory rates
Anti-inflammatoryReduced pro-inflammatory cytokines
Hormonal RegulationImproved hormonal balance in clinical trials

Properties

IUPAC Name

(8S,9S,10R,13R,14S,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O2/c1-18(7-6-14-25(2,3)29)22-10-11-23-21-9-8-19-17-20(28)12-15-26(19,4)24(21)13-16-27(22,23)5/h8,18,20-24,28-29H,6-7,9-17H2,1-5H3/t18-,20?,21+,22-,23+,24+,26+,27-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBGSXNNRGWLJU-JOVRKVRASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(C4)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(8S,9S,10R,13R,14S,17R)-17-((R)-6-Hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
Reactant of Route 2
(8S,9S,10R,13R,14S,17R)-17-((R)-6-Hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
Reactant of Route 3
(8S,9S,10R,13R,14S,17R)-17-((R)-6-Hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
Reactant of Route 4
Reactant of Route 4
(8S,9S,10R,13R,14S,17R)-17-((R)-6-Hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
Reactant of Route 5
(8S,9S,10R,13R,14S,17R)-17-((R)-6-Hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
Reactant of Route 6
(8S,9S,10R,13R,14S,17R)-17-((R)-6-Hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.